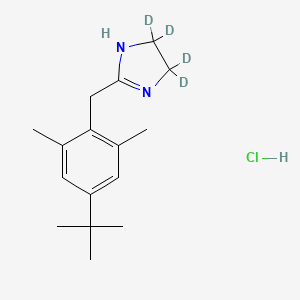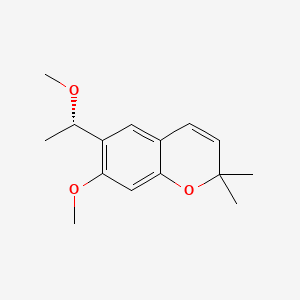
(S)-O-Methylencecalinol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(S)-O-Methylencecalinol is a naturally occurring compound found in certain plant species. It is known for its unique chemical structure and potential applications in various scientific fields. This compound has garnered interest due to its biological activities and potential therapeutic benefits.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (S)-O-Methylencecalinol typically involves several steps, starting from readily available precursors. The key steps include:
Formation of the core structure: This is achieved through a series of reactions, including cyclization and functional group transformations.
Introduction of the methyl group: This step involves methylation reactions using reagents such as methyl iodide or dimethyl sulfate under basic conditions.
Purification: The final product is purified using techniques like column chromatography or recrystallization to obtain high purity this compound.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency.
化学反应分析
Types of Reactions: (S)-O-Methylencecalinol undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert this compound to its reduced forms.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, enhancing its chemical diversity.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with distinct chemical and biological properties.
科学研究应用
(S)-O-Methylencecalinol has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential effects on cellular processes and its role in plant metabolism.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.
Industry: Utilized in the development of new materials and as an additive in various industrial processes.
作用机制
The mechanism of action of (S)-O-Methylencecalinol involves its interaction with specific molecular targets and pathways. It is believed to exert its effects through:
Binding to enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Modulating signaling pathways: Affecting cellular signaling pathways that regulate various biological processes.
Antioxidant activity: Scavenging free radicals and reducing oxidative stress in cells.
相似化合物的比较
(S)-O-Methylencecalinol can be compared with other similar compounds, such as:
®-O-Methylencecalinol: The enantiomer of this compound, which may have different biological activities.
Methylencecalinol: The non-methylated form, which lacks the methyl group and may exhibit different chemical properties.
Other plant-derived compounds: Such as flavonoids and terpenoids, which share similar structural features and biological activities.
The uniqueness of this compound lies in its specific stereochemistry and the presence of the methyl group, which can significantly influence its chemical reactivity and biological effects.
属性
分子式 |
C15H20O3 |
|---|---|
分子量 |
248.32 g/mol |
IUPAC 名称 |
7-methoxy-6-[(1S)-1-methoxyethyl]-2,2-dimethylchromene |
InChI |
InChI=1S/C15H20O3/c1-10(16-4)12-8-11-6-7-15(2,3)18-13(11)9-14(12)17-5/h6-10H,1-5H3/t10-/m0/s1 |
InChI 键 |
KIDINSSIUWCEBX-JTQLQIEISA-N |
手性 SMILES |
C[C@@H](C1=C(C=C2C(=C1)C=CC(O2)(C)C)OC)OC |
规范 SMILES |
CC(C1=C(C=C2C(=C1)C=CC(O2)(C)C)OC)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(3R,4E,11S,14S,20S,23S,26S,29S,32S,35S,38S,44E,46R)-11-amino-26,32-bis[3-(diaminomethylideneamino)propyl]-23-(1H-imidazol-5-ylmethyl)-14-(1H-indol-3-ylmethyl)-35-(2-methylpropyl)-8,12,15,21,24,27,30,33,36,41,47-undecaoxo-7,42-dioxa-13,16,22,25,28,31,34,37,48-nonazatetracyclo[27.17.6.13,46.016,20]tripentaconta-4,44-diene-38-carboxamide](/img/structure/B12382782.png)
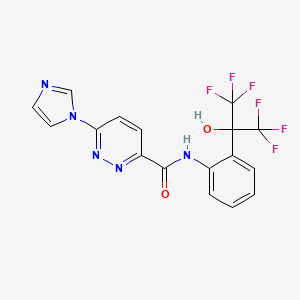
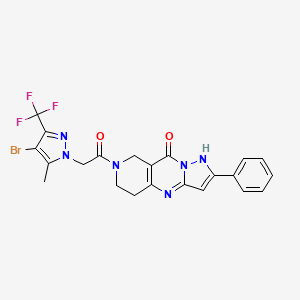
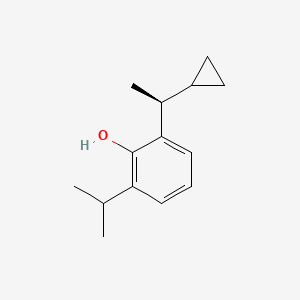
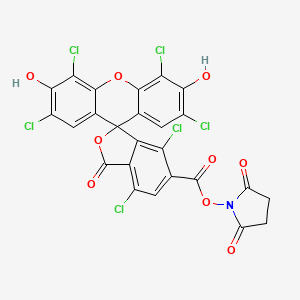
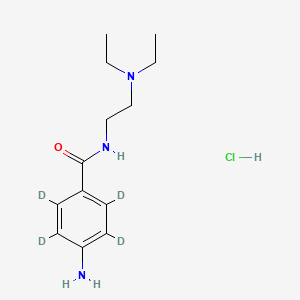




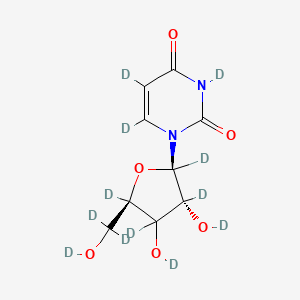
![2-[2-Chloro-6-cyclopropyl-4-(3,5-dimethyl-1,2-oxazol-4-yl)anilino]-6-(1,4-oxazepan-4-ylmethyl)benzoic acid](/img/structure/B12382853.png)

